molecular formula C6H11NO B13531050 4-Methoxy-2-azabicyclo[2.1.1]hexane

4-Methoxy-2-azabicyclo[2.1.1]hexane

Cat. No.: B13531050
M. Wt: 113.16 g/mol
InChI Key: GGTRPCOOMSVVMG-UHFFFAOYSA-N
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Description

4-Methoxy-2-azabicyclo[211]hexane is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-azabicyclo[2.1.1]hexane typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition of suitable precursors under photochemical conditions. For instance, irradiation with a blue LED light source (450 nm) and catalytic Ir(ppy)3 (1 mol%) can facilitate the intramolecular cycloaddition, yielding the desired bicyclic structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-azabicyclo[2.1.1]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure.

    Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like alkyl halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the bicyclic framework .

Scientific Research Applications

4-Methoxy-2-azabicyclo[2.1.1]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-azabicyclo[2.1.1]hexane in biological systems involves its interaction with molecular targets such as receptors or enzymes. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity. The nitrogen atom in the bicyclic ring can participate in hydrogen bonding or other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a nitrogen atom, but with a different ring size and structure.

    Bicyclo[2.1.1]hexane: Lacks the nitrogen atom, making it less versatile in terms of chemical reactivity.

Uniqueness

4-Methoxy-2-azabicyclo[2.1.1]hexane is unique due to its methoxy group and the incorporation of a nitrogen atom into the bicyclic framework. This combination provides distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

4-methoxy-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C6H11NO/c1-8-6-2-5(3-6)7-4-6/h5,7H,2-4H2,1H3

InChI Key

GGTRPCOOMSVVMG-UHFFFAOYSA-N

Canonical SMILES

COC12CC(C1)NC2

Origin of Product

United States

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